6-甲氧基色胺盐酸盐

描述

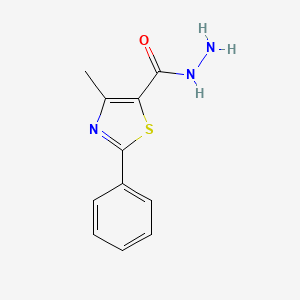

6-Methoxytryptamine Hydrochloride, also known as 3-(2-Aminoethyl)-6-Methoxyindole Hydrochloride, is a compound with the molecular formula C11H14N2O·HCl and a molecular weight of 226.71 . It is primarily used for research and development .

Molecular Structure Analysis

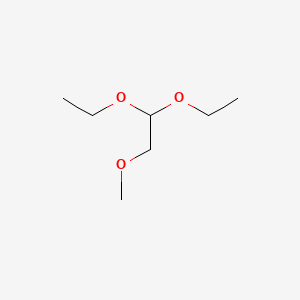

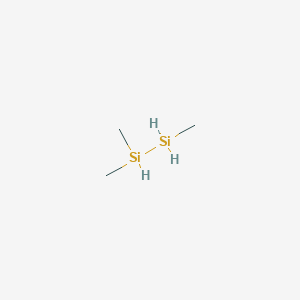

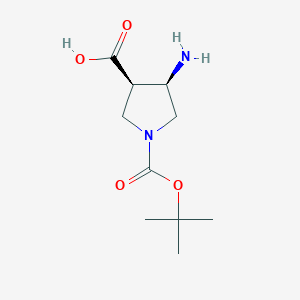

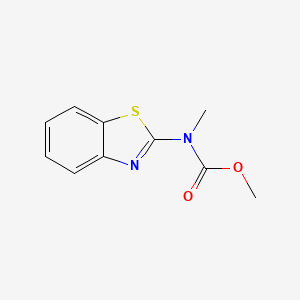

The molecular structure of 6-Methoxytryptamine consists of a tryptamine backbone, which is a derivative of the amino acid tryptophan . The compound has a methoxy group (-OCH3) attached to the 6th position of the indole ring of the tryptamine .Physical and Chemical Properties Analysis

6-Methoxytryptamine is a crystalline compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 58.3±0.3 cm3 and a molar volume of 162.4±3.0 cm3 .科学研究应用

医学

6-甲氧基色胺盐酸盐在结构上与神经递质血清素和褪黑素相关 . 它已被用于临床试验中以减轻顺铂化疗的贫血效应 . 它可能暂时增加体内和大脑中的血清素、GABA、多巴胺和其他神经递质,以达到镇静、放松和控制的效果 .

神经科学

在神经科学中,5-MeO-DIPT 是一种与 6-甲氧基色胺盐酸盐密切相关的色胺衍生物,已被证明是一种有效的血清素转运蛋白 (SERT) 抑制剂,并在血清素 5-HT1A、5-HT2A 和 5-HT2C 受体上表现出高亲和力 .

药理学

在药理学中,6-甲氧基色胺盐酸盐已被证明是 5-HT1、5-HT2、5-HT4、5-HT6 和 5-HT7 受体的完全激动剂 . 它对 5-HT3 受体没有亲和力,与其他 5-HT1 受体相比,它对 5-HT1E 受体的亲和力非常弱 .

化学

在化学中,6-甲氧基色胺盐酸盐是一种结晶粉末,分子式为 C11H14N2O·HCl,分子量为 226.71 . 它储存在 0-8°C 的温度下 .

分子生物学

在分子生物学中,5-MeO-DIPT 是一种与 6-甲氧基色胺盐酸盐密切相关的色胺衍生物,已被证明是一种有效的血清素转运蛋白 (SERT) 抑制剂,并在血清素 5-HT1A、5-HT2A 和 5-HT2C 受体上表现出高亲和力 .

生物化学

在生物化学中,5-MeO-DIPT 是一种与 6-甲氧基色胺盐酸盐密切相关的色胺衍生物,已被证明是一种有效的血清素转运蛋白 (SERT) 抑制剂,并在血清素 5-HT1A、5-HT2A 和 5-HT2C 受体上表现出高亲和力 .

作用机制

Target of Action

6-Methoxytryptamine hydrochloride, also known as 3-(2-Aminoethyl)-6-methoxyindole hydrochloride, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycle, and learning and memory .

Mode of Action

The compound interacts with its targets, the 5-HT receptors, by binding to them and activating downstream signaling pathways . This interaction results in changes in cellular functions and physiological responses. For instance, activation of the 5-HT2A receptor mediates the effects of psychedelics, including altered perceptions of reality .

Biochemical Pathways

Upon activation of the 5-HT receptors, several biochemical pathways are affected. These include the adenylate cyclase-cAMP signal transduction pathway, which is inhibited upon binding of the compound to the melatonin receptor type 1A . Additionally, the compound can influence other pathways modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors .

Pharmacokinetics

Related tryptamines are known to have rapid onset and short duration of action . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of 5-HT receptors by 6-Methoxytryptamine hydrochloride can lead to profound changes in sensory perception, mood, and thought in humans . These effects are similar to those observed with other tryptamines and psychedelics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxytryptamine hydrochloride. For instance, the compound’s effects can be modulated by the physiological state of the individual, such as their metabolic rate and the presence of other substances in the body. Additionally, factors such as temperature and pH could potentially affect the stability of the compound . .

安全和危害

属性

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTAOYZCCFNXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950061 | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-21-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole](/img/structure/B1594356.png)